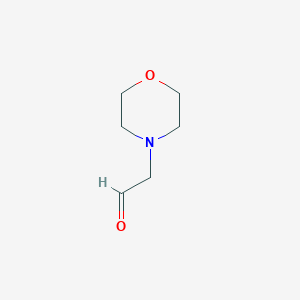

2-Morpholinoacetaldehyde

説明

2-Morpholinoacetaldehyde is a compound that features a morpholine ring, which is a common motif in various bioactive molecules and drugs. Morpholine is a versatile heterocycle that is often employed in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. It is a synthetic building block that can be easily introduced into molecules and has been shown to contribute significantly to the pharmacophore of certain enzyme inhibitors and to provide selective affinity for a wide range of receptors .

Synthesis Analysis

The synthesis of morpholine derivatives, including 2-Morpholinoacetaldehyde, can be achieved through various synthetic methodologies. For instance, morpholine catalyzed direct C3 alkenylation of indoles with α,β-unsaturated aldehydes has been developed using morpholine trifluoroacetic acid salt as an efficient catalyst . Additionally, morpholinophenylselenenamide can add to β-phenylselenoenamines to yield α-phenylselenoaldehydes, which allows a "one step" synthesis of cetoselenoacetals of α-cetoaldehydes with good yields . Moreover, the synthesis of new morpholine-based organocatalysts has been reported, which can be used in the 1,4-addition reaction of aldehydes to nitroolefins, demonstrating the synthetic versatility of morpholine derivatives .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The oxygen in the ring and the pronounced pyramidalization of nitrogen in morpholine can affect the nucleophilicity of the enamine, which is relevant in the context of organocatalysis . The morpholine ring can be modified and substituted to achieve a wide range of biological activities, making it a privileged structure in drug design .

Chemical Reactions Analysis

Morpholine and its derivatives participate in a variety of chemical reactions. For example, the Vilsmeier-Haack formylation of N-arylacetamides can be used to prepare 2-chloroquinoline-3-carbaldehyde derivatives, which can then be converted into 2-(morpholin-1-yl) quinoline-3-carbaldehydes through reactions such as Claisen-Schmidt condensation and one-pot multicomponent reactions (MCRs) . The reactivity of morpholine derivatives in organocatalytic reactions, such as the 1,4-addition of aldehydes to nitroolefins, has also been explored, with the design of efficient morpholine-based catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by the morpholine ring. The heterocyclic structure imparts certain physicochemical properties that are beneficial in medicinal chemistry, such as improved pharmacokinetics and drug-like properties. Morpholine derivatives have been shown to increase potency and provide desirable drug-like properties in a variety of in vivo studies . The introduction of morpholine into oligonucleotide analogs, such as morpholino nucleoside oligomers with carbamate internucleoside linkages, has been shown to result in novel interactions with biological targets .

科学的研究の応用

Summary of the Application

2-Morpholinoacetaldehyde is used in the synthesis of modified morpholino monomers. These monomers are created through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .

Methods of Application or Experimental Procedures

The key common precursor of the targets, 6-hydroxymethyl-morpholine acetal, is synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile. This is followed by an O-benzoylation/ring-closure tandem reaction sequence .

Results or Outcomes

Using readily available building blocks, this strategy allows access to diversified optically pure morpholino monomers in good yields and anomeric ratios .

Nucleic Acid Analogs and Mimics

Summary of the Application

2-Morpholinoacetaldehyde is used in the synthesis of morpholinos, which are a type of nucleic acid analog. These analogs are used in various applications such as gene cloning, mutation detection, and homologous recombination studies .

Methods of Application or Experimental Procedures

Morpholinos are synthesized by condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . They are then used as probes for gene cloning, mutation detection, and in homologous recombination studies .

Results or Outcomes

Morpholinos have become a premier knockdown tool in developmental biology due to their cytosolic delivery in embryos by microinjection . They provide an advantage in designing and implementing therapies and research assays, which were not implemented due to limitations associated with standard nucleic acids chemistry .

Targeting Zygotic RNAs in Developmental Biology

Summary of the Application

2-Morpholinoacetaldehyde is used in the synthesis of morpholinos, which are used to selectively target zygotic RNAs without concomitant inhibition of maternal RNAs coded by the same gene .

Methods of Application or Experimental Procedures

Morpholinos are synthesized by condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . They are then used to selectively target zygotic RNAs .

Results or Outcomes

This application has been particularly interesting in developmental biology. For instance, morpholinos have been used to selectively target zygotic RNAs without concomitant inhibition of maternal RNAs coded by the same gene .

Safety And Hazards

The safety data sheet for 2-Morpholinoacetaldehyde hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

2-morpholin-4-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-1-7-2-5-9-6-3-7/h4H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOPYUKQPCQGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364004 | |

| Record name | 2-Morpholinoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinoacetaldehyde | |

CAS RN |

21977-09-3 | |

| Record name | 2-Morpholinoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

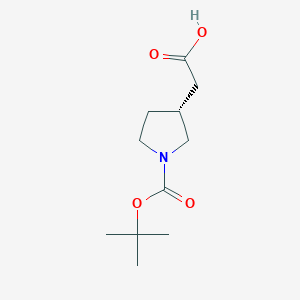

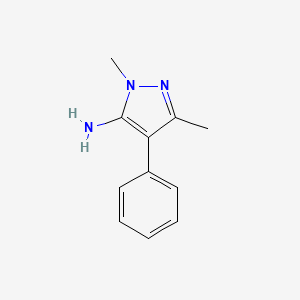

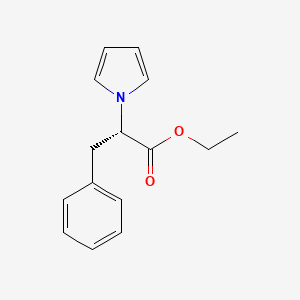

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)